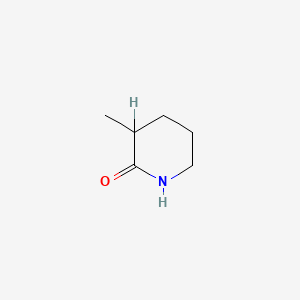
3-メチルピペリジン-2-オン
概要
説明
3-Methylpiperidin-2-one (also known as 3MPO) is a highly versatile organic compound that has a wide range of applications in the fields of science and technology. It is a cyclic compound, with a five-membered ring structure consisting of a nitrogen atom and four carbon atoms. 3MPO is a colorless liquid that is soluble in many organic solvents and has a boiling point of about 140°C.
科学的研究の応用
- (3S)-1-[(1R)-2-ヒドロキシ-1-フェニルエチル]-3-メチルピペリジン-2-オン(化合物1)の合成:研究者らは市販のD-フェニルグリシノールとδ-バレロラクトンからこの重要な医薬品中間体を非対称合成しました。このプロセスはアルキル化を含み、ヒドロキシル基は保護または非保護されて、異なるジアステレオ異性体をもたらします。 化合物1は潜在的な治療用途があります .
- ピペリジン誘導体:ピペリジン含有化合物は、医薬品の構築のための重要な構成要素として役立ちます。研究者らは、3-メチルピペリジン-2-オンを含むピペリドン誘導体の合成を探索し、新規医薬品を開発しています。 これらの誘導体は、炎症性腸疾患や神経変性疾患などのさまざまな疾患の治療において、多様な生物活性と関連しています .
- 抗増殖剤:3-メチルピペリジン-2-オン誘導体は、悪性細胞や腫瘍に対する抗増殖活性を評価されています。 これらの化合物は選択的な毒性を示し、癌治療の潜在的な候補となっています .
- ピペリジン誘導体のための構成要素:研究者らは、さまざまなピペリジン系化合物を合成するための出発物質として3-メチルピペリジン-2-オンを使用しています。 これらの誘導体は、医薬品化学と創薬において重要な役割を果たしています .
医薬品中間体
医薬品開発
生物活性研究
化学合成
作用機序
Target of Action
3-Methylpiperidin-2-one is a versatile building block for the synthesis of piperidine and piperidone derivatives . These derivatives have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer . They also have selective toxicity towards malignant cells and neoplasms . Therefore, the primary targets of 3-Methylpiperidin-2-one are likely to be the cells affected by these conditions.
Mode of Action
It is known that during the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-buli, and leading to a different diastereomeric excess (de) of compound 1 . This suggests that the compound interacts with its targets through alkylation, which can lead to changes in the target cells.
Biochemical Pathways
These derivatives have a wide range of bioactive properties and are used in medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as the protection of the hydroxyl group during the alkylation process .
Result of Action
The molecular and cellular effects of 3-Methylpiperidin-2-one’s action are likely to be diverse, given its role in the synthesis of a wide range of bioactive compounds. These effects could include the inhibition of cell growth in the case of malignant cells, and the modulation of cellular pathways in the treatment of inflammatory bowel disease and neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of 3-Methylpiperidin-2-one are likely influenced by various environmental factors. These could include the conditions under which the compound is synthesized and stored, as well as the biological environment in which it is administered. For example, the protection or non-protection of the hydroxyl group during the alkylation process can result in different outcomes .
Safety and Hazards
生化学分析
Biochemical Properties
3-Methylpiperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 3-Methylpiperidin-2-one can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-Methylpiperidin-2-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methylpiperidin-2-one can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 3-Methylpiperidin-2-one can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Methylpiperidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 3-Methylpiperidin-2-one has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
The effects of 3-Methylpiperidin-2-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to 3-Methylpiperidin-2-one can lead to adaptive changes in cellular metabolism and gene expression, which may affect cellular function and viability . In in vitro studies, these changes can be observed over several days to weeks, while in vivo studies may show effects over longer periods .
Dosage Effects in Animal Models
The effects of 3-Methylpiperidin-2-one vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response . It is important to carefully monitor and adjust dosages in animal studies to avoid adverse effects and obtain meaningful results.
Metabolic Pathways
3-Methylpiperidin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, 3-Methylpiperidin-2-one can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions . These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 3-Methylpiperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 3-Methylpiperidin-2-one can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and activity within different cellular compartments.
Subcellular Localization
3-Methylpiperidin-2-one exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of 3-Methylpiperidin-2-one is often directed by targeting signals and post-translational modifications, which guide its transport to specific compartments or organelles . These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
3-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGAOXNFCZKFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871042 | |
| Record name | 3-Methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3768-43-2 | |
| Record name | 3-Methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpiperidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is controlling the stereochemistry important in the synthesis of 3-methylpiperidin-2-one derivatives?
A1: The synthesis of compound 1, a 3-methylpiperidin-2-one derivative, is particularly interesting due to the presence of chiral centers. The biological activity of a molecule can be significantly affected by its stereochemistry. Different stereoisomers can exhibit different pharmacological properties, including potency, selectivity, and even toxicity. Therefore, developing asymmetric synthesis methods that selectively produce the desired stereoisomer is crucial in pharmaceutical development. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



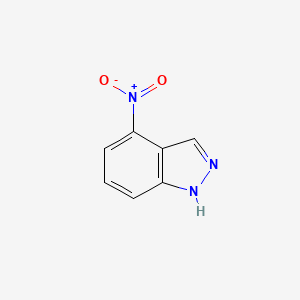
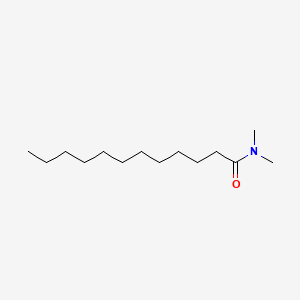

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)



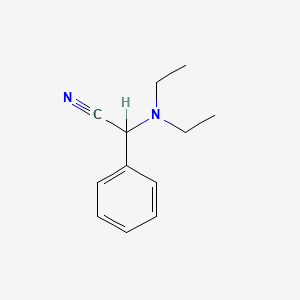
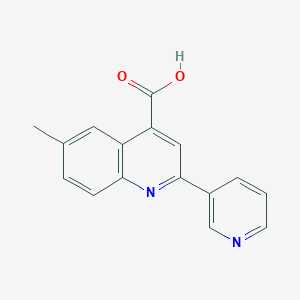


![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)

